Cas no 927-55-9 (4-Amino-1-pentanol)

4-Amino-1-pentanol structure
4-Amino-1-pentanol structure
Nombre del producto:4-Amino-1-pentanol
Número CAS:927-55-9
MF:C5H13NO
Megavatios:103.162821531296
CID:818918
PubChem ID:95309

4-Amino-1-pentanol Propiedades químicas y físicas

Nombre e identificación

    • 1-Pentanol, 4-amino-
    • 4-Amino-1-pentanol
    • 4-AMINO-1-PENTANOL,PALE YELLOW LOW MELTING SOLID
    • 4-aminopentan-1-ol
    • 1-Pentanol,4-amino
    • 4-Amino-pentan-1-ol
    • 4-Amino-pentanol
    • 4-Hydroxy-1-methyl-butylamin
    • 4-hydroxy-1-methyl-butylamine
    • 4-Amino-1-pentanol (ACI)
    • NSC 1095
    • (4S)-4-aminopentan-1-ol
    • DTXSID401316181
    • 1-Pentanol,4-amino-
    • NS00042621
    • 927-55-9
    • NSC1095
    • SB84011
    • 1630497-31-2
    • (4R)-4-aminopentan-1-ol
    • SCHEMBL362003
    • AKOS006339189
    • MFCD16251198
    • Z1203578676
    • AT20758
    • DB-295100
    • EINECS 213-151-4
    • NSC-1095
    • EN300-104358
    • Renchi: 1S/C5H13NO/c1-5(6)3-2-4-7/h5,7H,2-4,6H2,1H3
    • Clave inchi: JAXJUENAJXWFBX-UHFFFAOYSA-N
    • Sonrisas: OCCCC(C)N

Atributos calculados

  • Calidad precisa: 103.10000
  • Masa isotópica única: 103.1
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 7
  • Cuenta de enlace giratorio: 3
  • Complejidad: 39.1
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 46.2A^2
  • Xlogp3: -0.3

Propiedades experimentales

  • Denso: 0.915
  • Punto de fusión: 32°C
  • Punto de ebullición: 117-119°C/25 mm
  • Punto de inflamación: 59.4°C
  • índice de refracción: 1.449
  • PSA: 46.25000
  • Logp: 0.80640

4-Amino-1-pentanol Información de Seguridad

4-Amino-1-pentanol Datos Aduaneros

  • Código HS:2922199090
  • Datos Aduaneros:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-Amino-1-pentanol PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-104358-1.0g
4-aminopentan-1-ol
927-55-9 95%
1g
$371.0 2023-05-03
Enamine
EN300-104358-0.05g
4-aminopentan-1-ol
927-55-9 95%
0.05g
$73.0 2023-10-28
TRC
A618965-50mg
4-Amino-1-pentanol
927-55-9
50mg
$ 121.00 2023-04-19
TRC
A618965-250mg
4-Amino-1-pentanol
927-55-9
250mg
$ 461.00 2023-04-19
A2B Chem LLC
AC81211-5g
4-Aminopentan-1-ol
927-55-9 96%
5g
$1544.00 2024-07-18
Enamine
EN300-104358-10g
4-aminopentan-1-ol
927-55-9 95%
10g
$1716.0 2023-10-28
A2B Chem LLC
AC81211-50mg
4-Aminopentan-1-ol
927-55-9 95%
50mg
$112.00 2023-12-29
A2B Chem LLC
AC81211-2.5g
4-Aminopentan-1-ol
927-55-9 95%
2.5g
$859.00 2023-12-29
abcr
AB556072-5g
4-Amino-1-pentanol; .
927-55-9
5g
€1723.00 2025-02-27
A2B Chem LLC
AC81211-250mg
4-Aminopentan-1-ol
927-55-9 96%
250mg
$204.00 2024-07-18

4-Amino-1-pentanol Métodos de producción

Synthetic Routes 1

Condiciones de reacción
Referencia
Piperidine alkaloids. IV. New synthesis of (±)-solenopsine A by heterocyclization-aminomercuration
Moriyama, Yoshiko; Doan Huyhn Dong; Monneret, Claud; Khuong Huu Qui, Tetrahedron Letters, 1977, (10), 825-8

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ;  4 h, 0.8 MPa, 65 °C
Referencia
Synthesis of deuterium labelled chloroquine, hydroxychloroquine and their metabolites
Tian, Lei; Zhang, Chi; Li, Jian, Journal of Chemical and Pharmaceutical Research, 2013, 5(10), 396-401

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Calcium pantothenate ,  MOPS ,  Disodium phosphate ,  Ferrous sulfate ,  Ammonium sulfate ,  Ammonium chloride Catalysts: Acetyl coenzyme A acetyltransferase ,  Acyl coenzyme A dehydrogenase ,  3-Hydroxyacyl coenzyme A dehydrogenase ,  Alcohol dehydrogenase ,  Fatty acyl coenzyme A reductase (aldehyde-forming) Solvents: Water ;  37 °C
Referencia
Production of functionalized carboxylic acids and alcohols by reverse fatty acid oxidation in metabolically engineered microorganisms
, United States, , ,

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride
Referencia
Functionalization of the δ-carbon atom by the ferrous ion induced decomposition of alkyl hydroperoxides in the presence of cupric salts
Cekovic, Zivorad; Cvetkovic, Milutin, Tetrahedron Letters, 1982, 23(37), 3791-4

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Nickel
Referencia
Preparation of heteroaryl compounds as autophagy and histone deactylases inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Alumina ,  Nickel Solvents: Ethanol ,  Water ;  2 h, 2 MPa, 80 °C
Referencia
Reductive amination of bio-based 2-hydroxytetrahydropyran to 5-Amino-1-pentanol over nano-Ni-Al2O3 catalysts
Zhang, Jia; Yang, Jian; Tian, Junying; Liu, Hailong; Li, Xuemei; et al, New Journal of Chemistry, 2021, 45(9), 4236-4245

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Aluminum ,  Nickel Solvents: Ethanol ,  Water ;  rt → 100 °C; 1 h, 2 MPa, 100 °C
Referencia
Efficient Synthesis of Pharmaceutical Intermediates from Biomass-Derived Aldehydes and Ketones over Robust NixAl Nanocatalysts
Zhang, Jia; Yang, Jian; Li, Xuemei; Liu, Hailong; Wang, Aiqin ; et al, ACS Sustainable Chemistry & Engineering, 2022, 10(17), 5526-5537

Synthetic Routes 8

Condiciones de reacción
Referencia
Synthesis of N1-(6-methoxy-8-quinolinyl)-1,4-pentanediamine dihydrochloride (quinocide)
Mikhlina, E. E.; Yanina, A. D.; Vorob'eva, V. Ya.; Tsizin, Yu. S.; Komarova, N. A.; et al, Khimiko-Farmatsevticheskii Zhurnal, 1973, 7(10), 3-6

Synthetic Routes 9

Condiciones de reacción
1.1 Solvents: Diethyl ether
Referencia
Further syntheses of primaquine analogs
Elderfield, Robert C.; Claflin, Elizabeth F.; Mertel, Holly E.; McCurdy, Orville L.; Mitch, Richard T.; et al, Journal of the American Chemical Society, 1955, 77, 4819-22

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Hydrogen ,  Phosphoric acid Catalysts: Rhodium ,  Molybdenum oxide Solvents: Water ;  6 h, pH 1.8, 70 bar, 100 °C
Referencia
Rh-Catalyzed Hydrogenation of Amino Acids to Biobased Amino Alcohols: Tackling Challenging Substrates and Application to Protein Hydrolysates
Vandekerkhove, Annelies ; Claes, Laurens ; De Schouwer, Free; Van Goethem, Cedric ; Vankelecom, Ivo F. J.; et al, ACS Sustainable Chemistry & Engineering, 2018, 6(7), 9218-9228

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Ammonium formate ,  Hydrogen Catalysts: Palladium Solvents: Methanol ;  48 h, rt
Referencia
Preparation of quinazoline derivatives as cytokines TNF-α, IL-6 and IL-1β inhibitors for prevention and/or treatment of TNF-α, IL-6 and IL-1β-related diseases
, China, , ,

Synthetic Routes 12

Condiciones de reacción
Referencia
Heterocyclic compounds and their use as pesticides
, South Africa, , ,

Synthetic Routes 13

Condiciones de reacción
Referencia
8-Quinolinamine derivatives
, United States, , ,

4-Amino-1-pentanol Raw materials

4-Amino-1-pentanol Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:927-55-9)4-Amino-1-pentanol
A852186
Pureza:99%
Cantidad:1g
Precio ($):221.0